molecular formula C10H10O2 B1457580 Isochromane-7-carbaldehyde CAS No. 1187243-82-8

Isochromane-7-carbaldehyde

Cat. No.: B1457580
CAS No.: 1187243-82-8
M. Wt: 162.18 g/mol
InChI Key: SUHLYKUQPUNPIN-UHFFFAOYSA-N
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Description

Isochromane-7-carbaldehyde is a heterocyclic organic compound with a unique chemical structure that has attracted significant attention in scientific research.

Mechanism of Action

Target of Action

Isochromane-7-carbaldehyde is a chemical compound that has been studied for its potential therapeutic applications

Mode of Action

It is suggested that it may involve the formation of a radical through single electron transfer (SET) mechanism . In one pathway, isochromane reacts with an excited molecule to form an α-isochromane radical and another radical. The α-isochromane radical could abstract oxygen to form peroxide

Biochemical Pathways

It is known that isochromans, a group of compounds to which this compound belongs, are involved in various biological activities . These activities could potentially affect multiple biochemical pathways, leading to diverse downstream effects. More research is needed to summarize the specific pathways affected by this compound.

Result of Action

Some isochromane derivatives have been found to exhibit α-glucosidase inhibition and anti-oxidation against dpph radical These activities suggest that this compound could potentially have similar effects

Biochemical Analysis

Biochemical Properties

Isochromane-7-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes involved in oxidative stress pathways, where it exhibits antioxidant properties. This compound can scavenge free radicals and reduce oxidative damage in cells. Additionally, this compound has been shown to inhibit certain microbial enzymes, thereby exhibiting antimicrobial activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and enhance its efficacy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter levels, thereby influencing cell signaling pathways and potentially offering neuroprotective effects. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting gene expression related to cell cycle regulation. Furthermore, this compound has been found to impact cellular metabolism by modulating the activity of metabolic enzymes, leading to altered metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream gene expression and cellular responses. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to reduced efficacy. Long-term studies have shown that this compound can maintain its biological activity for extended periods when stored under appropriate conditions. Degradation products may form over time, which could potentially alter its effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular processes, such as gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as antioxidant and neuroprotective properties. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions. Toxicological studies have highlighted the importance of determining the optimal dosage to maximize the benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its role in oxidative stress response, where it acts as an antioxidant by scavenging reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. This compound has also been found to interact with enzymes involved in the detoxification processes, enhancing the elimination of harmful substances from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as its lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules and exert its effects. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy. The localization of this compound within subcellular structures is essential for its role in modulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochromane-7-carbaldehyde can be synthesized through various methods. One notable method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif. This reaction typically starts from an epoxide rather than an aldehyde, greatly expanding the scope and rate of the reaction . Another method involves oxidative aminocatalysis and gold catalysis, which allows the preparation of chiral α-quaternary isochromanes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis often involves standard organic synthesis techniques, including the use of hexafluoroisopropanol (HFIP) as a solvent to facilitate reactions .

Chemical Reactions Analysis

Types of Reactions: Isochromane-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The use of [bis(trifluoroacetoxy)iodo]benzene as an oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst enables convenient oxidation of isochromans.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various isochroman derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Isochromane-7-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and drug analogues.

    Biology: Isochromane derivatives have shown significant biological activities, including antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the central nervous system (CNS) and as antitumor agents.

    Industry: this compound is used in the synthesis of materials with specific properties for industrial applications.

Comparison with Similar Compounds

  • Isocoumarins
  • 3,4-Dihydroisocoumarins
  • Chromanones

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLYKUQPUNPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187243-82-8
Record name 3,4-dihydro-1H-2-benzopyran-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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